4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a chemical entity that appears to be a derivative of pyrrole-2-carboxamide. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a 2,4-dichlorobenzoyl moiety suggests potential for increased biological activity or specificity, while the methoxyimino group could imply a role in selective binding or inhibition of biological targets.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various analytical techniques. For example, the crystal structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were studied by X-ray analysis and AM1 molecular orbital methods, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . This suggests that the molecular structure of this compound could also be studied using similar methods to understand its conformation and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can vary significantly depending on the substituents attached to the core structure. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, for example, involves the reaction of amines with a chloropyridine carboxylic acid ester . This indicates that the this compound could potentially undergo reactions with amines or other nucleophiles, leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their functional groups. For instance, the solubility and thermal properties of polyamides derived from pyridine and aromatic diamines were investigated, showing that these polymers were soluble at room temperature in polar solvents and exhibited certain thermal stability . Although the specific properties of this compound are not provided, similar analyses could be conducted to determine its solubility, stability, and other relevant physical and chemical properties.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : The chemical has been used as a starting point for the synthesis of various novel heterocyclic compounds with potential anti-inflammatory and analgesic properties, as evidenced by its role in the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Development of Antibacterial Agents : Derivatives of this chemical have been developed and evaluated for their antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacterial strains (Mane et al., 2017).
Antiviral and Antiproliferative Research : Some derivatives have been studied for their antiviral activity against human cytomegalovirus and herpes simplex virus type 1, and for their antiproliferative activity against cancer cells (Renau et al., 1996).
Material Science and Chemistry
Polymer Synthesis : This compound is also used in the synthesis of polyamides and poly(amide-imide)s, contributing to advancements in material science (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Crystallography and Structural Analysis : Studies have been conducted on the polymorphic modifications of related compounds, which are important for understanding the properties of drugs and materials (Shishkina et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-[(Z)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c1-22-19-7-18-14(21)12-4-8(6-17-12)13(20)10-3-2-9(15)5-11(10)16/h2-7,17H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJCWKMWMPZMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.